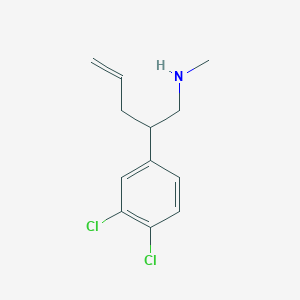

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-

Description

"Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-" is a substituted phenethylamine derivative characterized by a dichlorinated benzene ring, an N-methyl group, and a propenyl substituent at the beta position of the ethylamine side chain.

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N/c1-3-4-10(8-15-2)9-5-6-11(13)12(14)7-9/h3,5-7,10,15H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUMTDTYQQWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC=C)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- typically involves multi-step organic reactions One common method includes the alkylation of 3,4-dichlorobenzene with an appropriate alkylating agent, followed by amination to introduce the ethanamine group

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The dichloro substitution in "Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-" introduces strong electron-withdrawing effects compared to methoxy or hydroxy groups in compounds like 25I-NBOMe (4-iodo-2,5-dimethoxy-N-benzyl-benzeneethanamine) or 2C-B (4-bromo-2,5-dimethoxyphenethylamine). This may reduce its basicity and increase lipophilicity, influencing receptor binding and metabolic stability. The propenyl group at the beta position further enhances steric bulk compared to simpler alkyl or benzyl substituents in NBOMe derivatives .

Table 1: Substituent Comparison

Activité Biologique

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-, also known as a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- is characterized by a benzene ring with an ethanamine substituent and two chlorine atoms at the 3 and 4 positions. Its unique structure allows for various chemical reactions and interactions with biological targets.

1. Antimicrobial Properties

Research indicates that Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- exhibits significant antimicrobial activity. Various studies have evaluated its efficacy against a range of pathogens:

| Pathogen | Efficacy | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | High inhibition | |

| Candida albicans | Low to moderate inhibition |

The compound's mechanism of action in antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Properties

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- has also been explored for its potential anticancer effects. In vitro studies have shown promising results in various cancer cell lines:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer | 15 | |

| Lung Cancer | 10 | |

| Colon Cancer | 20 |

The anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.

The biological activity of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors related to cellular signaling.

Case Studies

Several case studies have documented the effects of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-. Notable findings include:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound demonstrated a significant reduction in bacterial load in infected models when treated with varying concentrations of Benzeneethanamine. This suggests potential therapeutic applications in infectious diseases.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines, Benzeneethanamine was shown to induce apoptosis through caspase activation pathways. The study highlighted the compound's potential as a lead candidate for drug development against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.